N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule featuring:
- A quinazolinone core (2-oxo-1,2,5,6,7,8-hexahydroquinazoline), known for its role in modulating enzyme activity (e.g., kinase inhibition).
- A 3,5-dimethoxyphenyl group, contributing to lipophilicity and π-π stacking interactions.
- A 2-morpholinoethyl substituent, improving aqueous solubility and bioavailability via the morpholine ring’s hydrophilic nature .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-18-13-17(14-19(15-18)32-2)25-22(29)16-34-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-33-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYUSLJQBLLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 898435-52-4 |
The structure features a thioacetamide moiety linked to a hexahydroquinazoline derivative and a dimethoxyphenyl group. These structural components contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that similar compounds exhibit antimicrobial properties. For instance, derivatives containing thioacetamide groups have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related compounds have reported minimum inhibitory concentrations (MICs) as low as 16 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with a similar structure often inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities that protect cells from oxidative stress .
Case Studies
Several case studies illustrate the effectiveness of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thioacetamide derivatives against Candida albicans and Klebsiella pneumoniae, reporting MIC values ranging from 8 to 16 μg/mL .
- Anticancer Screening : In vitro tests on quinazoline derivatives indicated significant cytotoxic effects on cancer cell lines with IC50 values between 0.69 and 22 mM .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Quinazolinone Derivatives
Thioacetamide-Containing Compounds
- Benzothiazole Derivatives (e.g., 5d ): Structure: Features a benzothiazole-thio group instead of quinazolinone. Bioactivity: Compound 5d demonstrated potent anti-inflammatory activity (IC₅₀ = 12 μM) and antibacterial effects (MIC = 8 μg/mL) against S. aureus. Solubility: Higher logP (~3.0) due to the hydrophobic benzothiazole ring, compared to the target compound’s logP (~2.5) from the morpholinoethyl group .
Cephalosporin Analogs (e.g., PF 43(1) ) :
- Structure: Contains a β-lactam core with a thiadiazolylthio group.
- Bioactivity: Targets bacterial cell wall synthesis.
- Solubility: Lower logP (~1.8) due to polar β-lactam and carboxylic acid groups.
Electronic Structure
Per the principle of isovalency (similar valence electrons and geometry), the target compound’s sulfur and nitrogen-rich structure may mimic enzyme-binding motifs seen in benzothiazole and β-lactam antibiotics, though the quinazolinone core likely confers distinct electronic interactions .
Q & A
Basic: What synthetic methodologies are optimal for synthesizing N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
Methodological Answer:
The synthesis of structurally analogous acetamide derivatives (e.g., hexahydroquinazolinone scaffolds) often involves multi-step protocols. Key steps include:
- Nucleophilic substitution for morpholinoethyl group introduction, using potassium carbonate in DMF as a base .
- Thioacetamide coupling via thiol-alkylation reactions under inert conditions, monitored by TLC for completion .
- Post-synthetic purification through recrystallization (e.g., from ethyl acetate) or column chromatography (gradient elution with CH₂Cl₂/MeOH) .
Critical Parameters: Solvent polarity (DMF vs. dichloromethane), stoichiometric ratios of intermediates (1.0–1.5 mol equivalents), and reaction time (12–24 hours) significantly impact yields .
Basic: How can researchers characterize and validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 7.39–7.16 ppm, morpholine ring protons at δ 3.31–3.55 ppm) .
- Mass Spectrometry (ESI/APCI+) for molecular ion validation (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Chromatographic Purity:
- HPLC/GC-MS to assess purity (>95%) and detect byproducts.
- TLC Monitoring during synthesis (e.g., silica gel plates, CH₂Cl₂/MeOH eluents) .
Advanced: How to resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer:
Contradictory solubility profiles (e.g., polar vs. nonpolar solvents) require systematic analysis:
- Phase Solubility Diagrams: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify pH-dependent trends.
- Statistical Design of Experiments (DoE): Use fractional factorial designs to isolate variables (e.g., temperature, solvent polarity, ionic strength) .
- Cross-Validation: Compare results with structurally similar compounds (e.g., N-substituted hexahydroquinazolinones) to identify outliers .
Advanced: What computational approaches are recommended for predicting the compound’s reactivity and binding affinity?
Methodological Answer:
- Quantum Chemical Calculations:
- Employ density functional theory (DFT) to model reaction pathways (e.g., thioacetamide bond formation) and transition states .
- Use ICReDD’s reaction path search methods to optimize reaction conditions (e.g., solvent effects, catalytic roles) .
- Molecular Docking:
- Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Validate predictions with experimental IC₅₀ assays .
Advanced: How to design experiments for optimizing reaction yields while minimizing byproduct formation?
Methodological Answer:
- Reactor Design:
- Use continuous-flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
- Catalyst Screening:
- Test palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Byproduct Analysis:
- Employ LC-MS to identify and quantify impurities (e.g., unreacted intermediates, oxidized byproducts) .
- Feedback Loops: Integrate experimental data into computational models (e.g., machine learning for yield prediction) .
Advanced: What strategies address discrepancies in biological activity data across in vitro vs. in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure metabolic stability (e.g., liver microsome assays) to assess in vivo degradation .
- Dose-Response Curves:
- Use Hill slope analysis to compare potency (EC₅₀) across models.
- Toxicity Screening:
- Conduct acute toxicity studies in rodent models (e.g., Wistar rats) with histopathological evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
